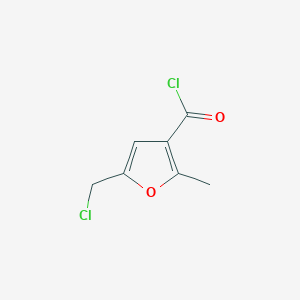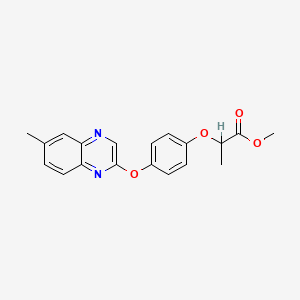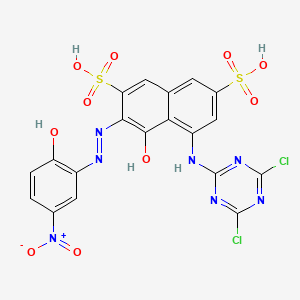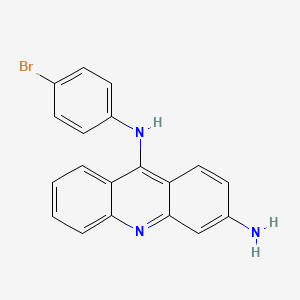
Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Halogen substitution reactions can replace the iodo group with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the fabrication of perovskite solar cells and other advanced materials.
Mecanismo De Acción
The mechanism by which Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Phenethylammonium iodide: A simpler compound with similar structural features but lacking the dicyanovinyl and methoxy groups.
Phenethylamine: A basic structure without the additional functional groups present in Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the dicyanovinyl group enhances its electron-withdrawing properties, while the methoxy group provides additional sites for chemical modification.
Propiedades
| 74051-10-8 | |
Fórmula molecular |
C19H18IN3O2 |
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
2-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]propanedinitrile;2-phenylethanamine |
InChI |
InChI=1S/C11H7IN2O2.C8H11N/c1-16-10-4-7(2-8(5-13)6-14)3-9(12)11(10)15;9-7-6-8-4-2-1-3-5-8/h2-4,15H,1H3;1-5H,6-7,9H2 |
Clave InChI |
ZIODSRRNFXOGJN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C=C(C#N)C#N)I)O.C1=CC=C(C=C1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


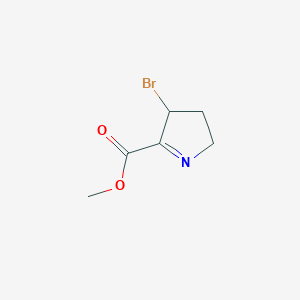
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)

